molecular formula C9H14O2 B15351361 methyl (1S)-1-methylcyclohex-3-ene-1-carboxylate

methyl (1S)-1-methylcyclohex-3-ene-1-carboxylate

Cat. No.: B15351361
M. Wt: 154.21 g/mol
InChI Key: GLCJULYDLTXOEN-SECBINFHSA-N
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Description

Methyl (1S)-1-methylcyclohex-3-ene-1-carboxylate is an organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, characterized by a cyclohexene ring with a carboxylate ester group and an additional methyl group, imparts distinct chemical and physical properties that make it valuable for a range of scientific and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Diels-Alder Reaction

    • Reactants: : Cyclohexadiene and methyl acrylate.

    • Conditions: : Performed under thermal or catalytic conditions to form the cyclohexene ring system.

  • Esterification

    • Reactants: : 1-methylcyclohex-3-en-1-carboxylic acid and methanol.

    • Conditions: : Acid-catalyzed (e.g., sulfuric acid) to yield the ester.

Industrial Production Methods

  • Catalytic Hydrogenation

    • Employs catalysts like palladium or nickel to selectively hydrogenate precursors under controlled pressure and temperature.

  • Continuous Flow Synthesis

    • Utilizes automated systems to maintain consistent reaction conditions, improving yield and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • Converts to corresponding carboxylic acid using oxidizing agents like potassium permanganate.

  • Reduction

    • Reduction of the ester to alcohol using lithium aluminum hydride.

  • Substitution

    • Nucleophilic substitution reactions with halogenating agents to introduce functional groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: : Lithium aluminum hydride in anhydrous ether.

  • Substitution: : Halogenating agents like phosphorus tribromide or thionyl chloride.

Major Products

  • Oxidation: : Yields carboxylic acid derivatives.

  • Reduction: : Yields alcohol derivatives.

  • Substitution: : Forms various substituted cyclohexene compounds.

Scientific Research Applications

Chemistry

  • Catalysis: : Acts as a ligand in homogeneous catalysis, influencing reaction pathways and selectivity.

  • Synthesis Intermediates: : Used in the synthesis of complex organic molecules and natural products.

Biology

  • Biochemical Studies: : Serves as a probe in enzyme-catalyzed reactions to study mechanisms and kinetics.

Medicine

  • Pharmaceuticals: : Intermediate in the synthesis of active pharmaceutical ingredients (APIs) with potential therapeutic properties.

Industry

  • Polymer Chemistry: : Incorporated into polymer structures to modify physical properties, such as flexibility and durability.

Mechanism of Action

Effects

The compound exerts its effects primarily through interactions with various molecular targets, including enzymes and receptors. Its structure allows it to fit into specific binding sites, influencing biochemical pathways.

Molecular Targets and Pathways

  • Enzymes: : Inhibition or activation of specific enzymes involved in metabolic pathways.

  • Receptors: : Binding to receptors, modulating signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-methylcyclohex-3-ene-1-carboxylate: : Differing only in the stereochemistry at the 1-position.

  • Ethyl (1S)-1-methylcyclohex-3-ene-1-carboxylate: : Differing in the ester alkyl group.

Uniqueness

Methyl (1S)-1-methylcyclohex-3-ene-1-carboxylate is unique in its specific stereochemistry, which can impart distinct biological and chemical properties compared to its isomers and analogs. The (1S) configuration may affect the compound's interaction with chiral environments, such as enzyme active sites or receptor binding domains, leading to different reactivity and specificity.

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

methyl (1S)-1-methylcyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C9H14O2/c1-9(8(10)11-2)6-4-3-5-7-9/h3-4H,5-7H2,1-2H3/t9-/m1/s1

InChI Key

GLCJULYDLTXOEN-SECBINFHSA-N

Isomeric SMILES

C[C@@]1(CCC=CC1)C(=O)OC

Canonical SMILES

CC1(CCC=CC1)C(=O)OC

Origin of Product

United States

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